Cas no 481-05-0 (3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione)
![3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione structure](https://www.kuujia.com/scimg/cas/481-05-0x500.png)
481-05-0 structure
Product name:3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione
- artemisin
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9,9b-tetramethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
- NS00093648
- SCHEMBL83537
- Y1R67R7XWU
- 481-05-0
- C09344
- 3a,5,5a,9b-Tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
- CHEMBL158124
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g]benzofuran-2,8-dione
- Naphtho(1,2-b)furan-2,8(3H,4H)-dione, 3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethyl-, (3S-(3alpha,3aalpha,4alpha,5abeta,9bbeta))-
- 4-HYDROXYSANTONIN [MI]
- DTXSID80877833
- UNII-Y1R67R7XWU
- Q27105849
- ARTEMISIN [MI]
- SRI-2813
- CHEBI:2852
- (-)-Artemisin
- [3S-(3alpha,3aalpha,4alpha,5abeta,9bbeta)]-3a,5,5a,9b-Tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
- 8-Hydroxysantonin
-
- Inchi: InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3
- InChI Key: LUHMMHZLDLBAKX-UHFFFAOYSA-N
- SMILES: OC1C2C(OC(=O)C2C)C2C(C)(C=CC(=O)C=2C)C1
Computed Properties
- Exact Mass: 262.12054
- Monoisotopic Mass: 262.120509
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6
- XLogP3: 1.1
Experimental Properties
- Density: 1.26
- Melting Point: 203°
- Boiling Point: bp0.1 260°
- Flash Point: 178.8°C
- Refractive Index: 1.567
- PSA: 63.6
- LogP: 1.39040
- Specific Rotation: D23 -84.9° (c = 3 in 95% ethanol)
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Security Information
- Hazardous Material transportation number:2811
- HazardClass:6.1(a)
- PackingGroup:II
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Related Literature
-
2. 682. Photochemical transformations. Part XIV. Some analogues of isophotosantonic lactoneD. H. R. Barton,J. E. D. Levisalles,J. T. Pinhey J. Chem. Soc. 1962 3472
481-05-0 (3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione) Related Products
- 481-06-1(Santonin)
- 2092139-41-6(Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate)
- 1172733-51-5(1-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1H-pyrazole-5-carboxamide)
- 1206679-91-5(4-Iodo-3,5-dimethyl-benzamide)
- 190582-95-7(6-(benzyloxy)pyridine-2-carbonitrile)
- 944511-68-6(2-Mercapto-4-(trifluoromethyl)nicotinonitrile)
- 2248347-04-6(5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid)
- 1181295-23-7(3'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde)
- 81574-03-0(1H-Pyrazol-3-amine, N-butyl-1-methyl-)
- 2034565-78-9(N-({[2,3'-bifuran]-5-yl}methyl)cyclopentanecarboxamide)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
